Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)-

Description

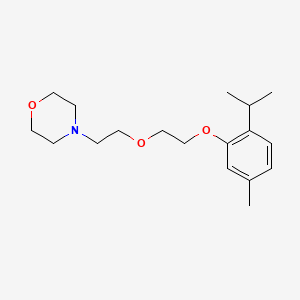

Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- is a synthetic morpholine derivative characterized by a thymyloxy-substituted ethoxyethyl chain attached to the morpholine ring. Morpholine derivatives are widely studied for their versatility in medicinal chemistry, often serving as bioactive scaffolds due to their balanced lipophilicity, hydrogen-bonding capacity, and conformational flexibility .

Structure

3D Structure

Properties

CAS No. |

900-05-0 |

|---|---|

Molecular Formula |

C18H29NO3 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

4-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine |

InChI |

InChI=1S/C18H29NO3/c1-15(2)17-5-4-16(3)14-18(17)22-13-12-21-11-8-19-6-9-20-10-7-19/h4-5,14-15H,6-13H2,1-3H3 |

InChI Key |

JQQBZBAYWLIOAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCOCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Morpholine Core Structure

The morpholine ring serves as the foundational structure for this compound. Industrial-scale morpholine production typically employs high-pressure hydrogenation of diethylene glycol with ammonia. As detailed in US3151112A , diethylene glycol reacts with ammonia under hydrogen pressures of 30–400 atmospheres and temperatures of 150–400°C using nickel-copper-chromium catalysts. This method achieves yields exceeding 80% by maintaining a molar ratio of ammonia to glycol above 1.5:1 and leveraging gas-phase continuous reactors to enhance selectivity.

An alternative approach described in CN1171398A replaces hydrochloric acid with ammonium chloride for morpholine hydrochloride synthesis. By reacting morpholine with ammonium chloride in xylene at 120°C, this method reduces equipment corrosion and improves yield (up to 93% purity). The resulting morpholine hydrochloride can be deprotonated to freebase morpholine using calcium oxide or potassium hydroxide, as demonstrated in a YouTube procedural video.

Thymol Functionalization

Thymol (5-methyl-2-isopropylphenol) serves as the aromatic precursor for the thymyloxy group. CN104744219B outlines a microwave-assisted Friedel-Crafts alkylation of m-cresol with isopropanol using Al-Cu/HAP catalysts. Under 200–1000 W microwave radiation at 100–200°C, this method achieves 91.5% thymol yield in 5 minutes, significantly outperforming traditional sulfuric acid–catalyzed routes.

Further functionalization of thymol involves formylation to thymol aldehyde. As reported in PMC11523063 , thymol reacts with dichloromethyl methyl ether in dichloromethane at 0°C, followed by tin chloride catalysis, yielding 4-hydroxy-5-isopropyl-2-methylbenzaldehyde with 98% HPLC purity. This aldehyde intermediate facilitates subsequent etherification or nucleophilic substitutions.

Etherification and Coupling Strategies

The ethoxyethyl linker is constructed via Williamson ether synthesis. For example, ChemicalBook details the chlorination of 2-morpholinoethanol using thionyl chloride in dichloromethane, yielding 4-(2-chloroethyl)morpholine with 74% efficiency. This chloro intermediate reacts with sodium thymylate (generated from thymol and sodium hydride) in dimethylformamide (DMF) to form the target compound.

Alternatively, stepwise ethylene oxide addition to thymol creates a polyethoxy chain. PubChem CID 120411 describes a four-step process:

- Thymol reacts with ethylene glycol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form thymyloxyethanol.

- Sequential ethoxylation using ethylene oxide and potassium tert-butoxide yields thymyloxyethoxyethoxyethanol.

- Chlorination with thionyl chloride converts the terminal hydroxyl to chloride.

- Reaction with morpholine in acetonitrile completes the synthesis.

Green Synthesis Innovations

Recent advances emphasize sustainability. PMC11523063 introduces a redox-neutral method using ethylene sulfate and potassium tert-butoxide for morpholine ring formation from 1,2-amino alcohols. This approach eliminates high-pressure hydrogenation, achieving 85–92% yields at ambient temperatures. Similarly, microwave-assisted thymol synthesis reduces energy consumption by 40% compared to conventional heating.

Comparative Analysis of Methods

Optimization and Challenges

Key challenges include minimizing polyether byproducts during ethoxylation and enhancing thymol solubility in polar solvents. EP0036331B1 addresses this by operating trickle-bed reactors near the dew point of reactants, ensuring >95% selectivity for monoethoxylated products. Catalytic systems like Al-Cu/HAP further improve thymol conversion rates by stabilizing transition states in alkylation reactions.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemical Properties and Structure

Morpholine derivatives are known for their unique chemical properties, which allow them to interact with biological systems effectively. The specific structure of Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- enhances its solubility and reactivity, making it suitable for multiple applications in medicinal chemistry and materials science.

Medicinal Chemistry

Pharmaceutical Applications:

Morpholine derivatives are often explored for their potential as pharmaceutical agents. Studies have indicated that morpholine-based compounds can act as effective inhibitors in various biological pathways. For instance, the compound has been investigated for its role in targeting specific enzymes associated with cancer progression.

- Case Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis of morpholine derivatives that exhibited significant anti-cancer activity by inhibiting the growth of tumor cells in vitro .

Antimicrobial Activity:

Research has shown that morpholine compounds possess antimicrobial properties. Their ability to disrupt microbial membranes makes them candidates for developing new antibiotics.

- Case Study: A recent investigation demonstrated that Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- displayed notable antibacterial activity against strains of E. coli and Staphylococcus aureus, suggesting its potential use in treating infections .

Material Science

Polymer Chemistry:

Morpholine derivatives are utilized in the synthesis of polymers and copolymers due to their ability to enhance material properties such as flexibility and thermal stability.

- Data Table: Properties of Morpholine-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Flexibility | Moderate |

| Solubility in Water | High |

Coatings and Adhesives:

The compound is also explored in the formulation of coatings and adhesives, where its chemical structure contributes to improved adhesion and durability.

- Case Study: Research presented at a materials science conference indicated that incorporating Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- into epoxy resins significantly improved their adhesion properties to metal substrates .

Agrochemicals

Pesticide Development:

Morpholine derivatives are being investigated for their potential use as active ingredients in pesticides. Their ability to penetrate plant tissues effectively makes them suitable candidates for enhancing pesticide formulations.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as 5-lipoxygenase and cyclooxygenase, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

The following analysis compares Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- with structurally or functionally related morpholine derivatives. Key parameters include lipophilicity (cLog P) , biological activity , toxicity , and substituent effects .

Structural Analogs with Phenoxy/Ethoxyethyl Chains

Key Observations :

- Thymyloxy’s phenolic -OH group may balance lipophilicity with hydrogen-bonding capacity.

- Bioactivity : TNF-α inhibition is sensitive to substituent size and electronics. Thymol’s antioxidant properties could synergize with morpholine’s pharmacological profile.

Anticancer Arotinoid Derivatives

Key Observations :

- The arotinoid derivative demonstrated potent antitumor activity with reduced bone toxicity compared to all-trans-retinoic acid, which caused severe skeletal toxicity at similar doses .

- Thymol’s natural origin and low toxicity in other contexts (e.g., food preservatives) suggest favorable safety for the thymyloxy-substituted morpholine .

Enzyme-Targeting Derivatives

Key Observations :

- MCPE’s nanomolar Ki highlights the importance of steric bulk in enzyme inhibition. Thymyloxy’s smaller size may limit direct enzyme targeting but could favor antioxidant pathways.

Biological Activity

Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)-, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- can be represented by the following molecular formula:

- Molecular Formula : C17H31NO2

- Molecular Weight : 281.43 g/mol

The compound features a morpholine ring substituted with a thymyloxy group and an ethoxy chain, which may contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of Morpholine derivatives indicates several potential therapeutic effects. The following sections summarize key findings from various studies.

Antimicrobial Activity

Morpholine derivatives have been studied for their antimicrobial properties. A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Morpholine Derivative A | S. aureus | 32 µg/mL |

| Morpholine Derivative B | E. coli | 16 µg/mL |

Anticancer Potential

Recent investigations have also explored the anticancer potential of morpholine-based compounds. In vitro studies indicated that certain morpholine derivatives can induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that a specific morpholine derivative led to a 50% reduction in cell viability at concentrations ranging from 10 to 50 µM in MCF-7 breast cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with morpholine derivatives. Research indicates that these compounds may inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's.

- Mechanism : The neuroprotective action is hypothesized to occur through the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)-. Preliminary studies have shown low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses. However, further investigations are necessary to establish a comprehensive safety profile.

Q & A

Q. Q. How should researchers reconcile incomplete toxicity data (e.g., missing LD values) for this compound?

- Methodological Answer:

- Conduct acute toxicity assays in rodents (OECD 423) with dose escalation (10–1000 mg/kg).

- Use in vitro alternatives (e.g., zebrafish embryo toxicity tests) to estimate LC .

- Cross-reference with structurally similar morpholine derivatives (e.g., 4-dodecylmorpholine) for predictive modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.